2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol
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Overview
Description
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol is a complex heterocyclic compound that features a pyrazolo[3,4-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol typically involves the formation of the pyrazolo[3,4-b]pyrazine core followed by functionalization. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring system.
Uniqueness
2-(Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of the ethanol moiety, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Properties
CAS No. |
87594-82-9 |
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Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[methyl-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]ethanol |
InChI |
InChI=1S/C14H15N5O/c1-18(7-8-20)13-10-15-14-12(17-13)9-16-19(14)11-5-3-2-4-6-11/h2-6,9-10,20H,7-8H2,1H3 |
InChI Key |
PQKHDBYMIKHZJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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